molecular formula C21H16N4O3S B5789019 3-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone

3-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone

Cat. No. B5789019
M. Wt: 404.4 g/mol
InChI Key: AZMVQNKOQXORDV-LPYMAVHISA-N
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Description

3-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone, also known as NBH, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of 1,3-benzothiazole and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 3-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In particular, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to a reduction in tumor growth. Additionally, this compound has been shown to have anti-microbial activity against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone is its versatility, as it can be used in a wide range of applications. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of this compound is its stability, as it can degrade over time and under certain conditions. Additionally, this compound can be toxic in high concentrations, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research on 3-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone. One area of interest is the development of this compound-based materials for use in sensors and other electronic devices. Additionally, this compound could be further investigated as a potential anti-cancer agent, with a focus on understanding its mechanism of action and optimizing its efficacy. Finally, this compound could be explored as a potential treatment for inflammatory diseases, with a focus on developing new formulations and delivery methods.

Synthesis Methods

The synthesis of 3-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone involves a multi-step process that begins with the reaction of 4-nitrobenzyl alcohol with 2-chloro-1,3-benzothiazole in the presence of a base to form 3-(4-nitrobenzyl)oxybenzothiazole. The resulting compound is then treated with hydrazine hydrate to obtain 3-(4-nitrobenzyl)oxybenzaldehyde hydrazone, which is further reacted with 2-mercaptobenzothiazole to form this compound.

Scientific Research Applications

3-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In material science, this compound has been used as a precursor for the synthesis of metal complexes and nanoparticles. In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

N-[(E)-[3-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c26-25(27)17-10-8-15(9-11-17)14-28-18-5-3-4-16(12-18)13-22-24-21-23-19-6-1-2-7-20(19)29-21/h1-13H,14H2,(H,23,24)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMVQNKOQXORDV-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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